molecular formula C3H5N3 B059094 3-Aminopyrazole CAS No. 1225387-53-0

3-Aminopyrazole

Cat. No.: B059094
CAS No.: 1225387-53-0
M. Wt: 83.09 g/mol
InChI Key: JVVRJMXHNUAPHW-UHFFFAOYSA-N
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Description

3-Aminopyrazole is a versatile and privileged heterocyclic amine scaffold of significant importance in medicinal chemistry and drug discovery research. Its structure, featuring a pyrazole ring with an adjacent amino group, serves as a critical pharmacophore and a key synthetic intermediate. This compound is widely employed as a building block in the synthesis of diverse heterocyclic libraries, particularly for developing kinase inhibitors, where it often acts as a hinge-binding motif capable of forming crucial hydrogen bonds with enzyme targets. Researchers utilize this compound to investigate and develop potential therapeutic agents for a range of diseases, including cancer, inflammatory disorders, and metabolic conditions. Its mechanism of action is context-dependent but frequently involves the modulation of protein kinase activity by competitively occupying the ATP-binding pocket, thereby disrupting signal transduction pathways critical for cell proliferation and survival. Beyond its biological applications, this compound also finds use in materials science as a ligand for metal complexes and as a precursor for more complex chemical architectures. This product is intended for research purposes by qualified laboratory professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazol-5-amine
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InChI

InChI=1S/C3H5N3/c4-3-1-2-5-6-3/h1-2H,(H3,4,5,6)
Source PubChem
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InChI Key

JVVRJMXHNUAPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H5N3
Record name 3-amino-1H-pyrazole
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DSSTOX Substance ID

DTXSID00171229
Record name Pyrazol-3-ylamine
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Molecular Weight

83.09 g/mol
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CAS No.

1820-80-0
Record name 1H-Pyrazol-3-amine
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Record name Pyrazol-3-ylamine
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Synthesis and Advanced Synthetic Methodologies of 3 Aminopyrazole and Its Derivatives

Classical and Modern Synthetic Routes to 3-Aminopyrazole (B16455)

The construction of the this compound core predominantly relies on the reaction of a 1,3-dielectrophilic compound with a hydrazine (B178648) derivative. chim.it One of the electrophilic centers in the 1,3-dielectrophile is typically a nitrile group, which ultimately forms the amino group at the 3-position of the pyrazole (B372694) ring. chim.it

Condensation Reactions with Hydrazines

The condensation of hydrazines with various 1,3-dicarbonyl compounds or their synthetic equivalents is a fundamental and widely employed strategy for the synthesis of pyrazoles.

One of the most common and versatile methods for synthesizing 3(5)-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. chim.itbeilstein-journals.org This reaction proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl group to form a hydrazone intermediate. chim.itbeilstein-journals.org Subsequent intramolecular cyclization, involving the attack of the other nitrogen atom of the hydrazine onto the nitrile carbon, leads to the formation of the 5-aminopyrazole ring system. beilstein-journals.org A variety of 5-amino-1-heteroarylpyrazoles have been synthesized using this approach by reacting heteroarylhydrazines with α-cyanoacetophenones. beilstein-journals.org

An efficient synthesis of 3-amino-1H-pyrazoles has been reported through the condensation of β-keto nitriles and hydrazines using a catalytic amount of p-toluenesulfonic acid in polyethylene (B3416737) glycol-400 as a recyclable reaction medium. tandfonline.com This method offers advantages such as shorter reaction times and improved product yields. tandfonline.com For instance, the reaction of 3-oxo-3-phenylpropanenitrile with hydrazine in the presence of acetic acid in ethanol (B145695) yields 3-phenyl-1H-pyrazol-5-amine. chemicalbook.com

The following table summarizes the synthesis of various this compound derivatives from β-ketonitriles and hydrazines.

Starting β-KetonitrileHydrazine DerivativeProductReference
3-Oxo-3-phenylpropanenitrileHydrazine3-Phenyl-1H-pyrazol-5-amine chemicalbook.com
Various β-ketonitrilesHydrazines3-Amino-1H-pyrazoles tandfonline.com
α-CyanoacetophenonesHeteroarylhydrazines5-Amino-1-heteroarylpyrazoles beilstein-journals.org

This table is based on data from the provided text and is for illustrative purposes.

Another major route for the synthesis of 3(5)-aminopyrazoles is the condensation of α,β-unsaturated nitriles with hydrazines. chim.it The presence of a leaving group on the β-position of the alkene in the α,β-unsaturated nitrile is crucial for the formation of the aromatic pyrazole ring. chim.it This method has been extensively used to produce a wide array of 3(5)-aminopyrazoles. arkat-usa.org For example, 3(5)-aminopyrazole can be conveniently synthesized in excellent yields by reacting 2,3-halosubstituted propionitriles or 2-halosubstituted acrylonitriles with hydrazine. google.com Specifically, the reaction of 2-chloroacrylonitrile (B132963) with hydrazine hydrate (B1144303) in an alkaline medium produces this compound. google.com

When monosubstituted hydrazines are used in condensation reactions, the issue of regioselectivity arises, as two isomeric N-substituted aminopyrazoles can be formed: the this compound and the 5-aminopyrazole. chim.it The regiochemical outcome is influenced by several factors, including the reaction conditions and the nature of the substituents on the hydrazine and the nitrile precursor.

For instance, the condensation of 3-methoxyacrylonitrile (B2492134) with phenylhydrazine (B124118) can be directed to selectively yield either the this compound or the 5-aminopyrazole by choosing the appropriate reaction conditions. chim.it Under microwave irradiation, using acetic acid in toluene (B28343) leads to the 5-aminopyrazole, whereas using sodium ethoxide in ethanol favors the formation of the this compound. chim.it It has been observed that basic conditions at low temperatures (0°C) tend to favor the kinetically controlled formation of the 3-substituted pyrazole. thieme-connect.com In contrast, neutral conditions at elevated temperatures promote the thermodynamically more stable 5-substituted product. thieme-connect.com The steric hindrance of the substituent on the hydrazine can also influence the regioselectivity, with bulkier groups often favoring the formation of the 5-aminopyrazole isomer. chim.it

A study on the reaction of active methylene (B1212753) reagents with phenylisothiocyanate and substituted hydrazines (methyl- and benzyl-hydrazine) in a one-pot, three-step process demonstrated high regio- and chemo-selectivity, yielding a single N1-substituted pyrazole derivative. nih.gov For example, when the intermediate has a methoxycarbonyl group and a nitrile group, the hydrazinic amine attacks the nitrile, leading exclusively to the this compound derivative. nih.gov

Synthesis from Substituted Hydrazones

The synthesis of 3-aminopyrazoles can also be achieved starting from substituted hydrazones. An electrosynthesis method has been developed for the preparation of 3-amino-substituted pyrazoles from α,β-alkynic hydrazones and secondary amines. acs.orgnih.gov This electrochemical cyclization method utilizes potassium iodide as an electrolyte in an undivided cell under a constant current, yielding the desired products in moderate to good yields with selective amination at the 3-position of the pyrazole skeleton. acs.orgnih.gov This approach avoids the need for transition-metal catalysts and external chemical oxidants. acs.org

Reduction of Nitro or Carboxyl Groups on the Pyrazole Ring

An alternative strategy for the synthesis of 3-aminopyrazoles involves the introduction of a nitro or carboxyl group at the 3-position of a pre-formed pyrazole ring, followed by its reduction to an amino group. researchgate.nettandfonline.com This post-functionalization approach is a valuable alternative to building the ring from acyclic precursors.

The reduction of 3-nitropyrazoles is a common method to obtain 3-aminopyrazoles. For example, N-substituted 3-aminopyrazoles can be synthesized by first alkylating 3-nitropyrazole, followed by the reduction of the nitro group. acs.org Similarly, 4-nitro-1H-pyrazole can be N-arylated and the nitro group subsequently reduced to an amino group. acs.org The reduction of 1-methyl-3-propyl-4-nitropyrazole-5-carbonitrile to the corresponding amine is carried out in the presence of a palladium-charcoal catalyst. sioc-journal.cn The oxidation of 3-amino-1-phenylpyrazole with peroxytrifluoroacetic acid has also been used to synthesize the corresponding 3-nitropyrazole derivative, which can then be reduced back to the amine. osi.lv

The synthesis of 3(5)-aminopyrazole has also been accomplished through a Curtius degradation of pyrazole-3(5)-carboxylic acid hydrazide. orgsyn.org Another route involves the saponification and decarboxylation of ethyl this compound-4-carboxylate, which is itself obtained from the reaction of ethyl ethoxymethylenecyanoacetate and hydrazine. orgsyn.org

Halogen Activation followed by Amine Replacement

One of the established strategies for the synthesis of 3-aminopyrazoles involves a two-step process beginning with the halogenation of the pyrazole ring, followed by the replacement of the halogen with an amino group. wikipedia.orgfishersci.com This method relies on activating the C-3 position of the pyrazole core with a halogen, typically chlorine or bromine, to facilitate a subsequent nucleophilic substitution reaction.

A general process for this transformation involves reacting a 2,3-dihalopropionitrile with a hydrazine compound in an alkaline medium. nih.gov For instance, the reaction of 2,3-dichloropropionitrile (B1359809) with hydrazine hydrate in the presence of potassium carbonate yields this compound. nih.gov This approach is valuable for producing various this compound derivatives, which serve as important diazo components in the manufacturing of dyes. nih.gov The initial halogenation step is crucial, as direct amination of the pyrazole ring is often challenging. The presence of the halogen at the C-3 position renders the carbon atom sufficiently electrophilic to be attacked by an amine, leading to the displacement of the halide and the formation of the desired this compound.

Advanced Synthetic Strategies and Innovations

Recent advancements in organic synthesis have provided sophisticated tools for the functionalization of the aminopyrazole core. These modern strategies, particularly those employing transition-metal catalysis, offer high efficiency and selectivity, allowing for the introduction of diverse substituents at specific positions on the pyrazole ring. thegoodscentscompany.comnih.gov

Transition Metal-Catalyzed Functionalizations

Transition-metal catalysis has become an indispensable tool for the C-H functionalization and cross-coupling reactions of heterocyclic compounds, including aminopyrazoles. thegoodscentscompany.comsigmaaldrich.com Catalysts based on palladium, rhodium, and copper have been successfully employed to forge new carbon-carbon and carbon-heteroatom bonds with high precision. thegoodscentscompany.comnih.gov

The direct arylation of the C-4 position of 5-aminopyrazoles using palladium catalysis is an effective method for creating complex molecular scaffolds. tci-chemical-trading.comuni.lu This reaction avoids the need for pre-halogenation of the pyrazole substrate, proceeding instead via direct C-H activation. sigmaaldrich.com Research has shown that 5-aminopyrazoles can be successfully coupled with a variety of aryl bromides in the presence of a palladium catalyst. thegoodscentscompany.com

The reaction typically employs an air-stable palladium catalyst, such as PdCl(C3H5)(dppb), with an inexpensive base like potassium acetate (B1210297) (KOAc). sigmaaldrich.com This method demonstrates good functional group tolerance, accommodating both electron-donating and electron-withdrawing groups on the aryl bromide partner without requiring protection of the amino group. sigmaaldrich.com

Table 1: Examples of Palladium-Catalyzed C-4 Arylation of 5-Aminopyrazoles. sigmaaldrich.com
5-Aminopyrazole SubstrateAryl Bromide PartnerCatalyst SystemYield
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine4-BromobenzonitrilePdCl(C3H5)(dppb) / KOAcGood
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine1-Bromo-4-nitrobenzenePdCl(C3H5)(dppb) / KOAcGood
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine1-Bromo-4-fluorobenzenePdCl(C3H5)(dppb) / KOAcGood
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine1-Bromo-4-methoxybenzenePdCl(C3H5)(dppb) / KOAcGood

The Fujiwara-Moritani reaction, an oxidative coupling between an arene C-H bond and an olefin, has been successfully applied to aminopyrazole derivatives using rhodium catalysis. thegoodscentscompany.comchemicalbook.comfishersci.ca This reaction provides a direct method for the alkenylation of the pyrazole ring. cenmed.com

A notable example involves the rhodium-catalyzed direct olefination of N-1-methyl-3-aminopyrazole pivalamide (B147659) with ethyl acrylate. thegoodscentscompany.comnih.gov The reaction demonstrates high reactivity and selectivity, affording the C-4 alkenylated product in an excellent 96% yield. thegoodscentscompany.comnih.gov The directing effect of the N-pivalamide group is credited for the complete C-4 selectivity of this transformation. thegoodscentscompany.comnih.gov This method highlights the power of directing groups in achieving regioselective C-H functionalization in complex heterocyclic systems.

Copper-catalyzed C-H functionalization has emerged as a valuable strategy for introducing sulfur-containing groups into organic molecules. nih.gov The direct thiocyanation of heteroaromatics can be achieved using a copper catalyst in the presence of a thiocyanating agent like potassium thiocyanate (B1210189) (KSCN). nih.gov This approach is advantageous as it avoids the use of pre-functionalized substrates. nih.gov

While electrochemical methods for the C-H thiocyanation of 5-aminopyrazoles are known, fishersci.ca copper-catalyzed systems provide an alternative chemical route. An efficient catalytic system for the thiocyanation of aromatics combines a copper salt, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), with a ligand like N,N,N′,N′-tetramethylethylenediamine (TMEDA) under aerobic conditions. nih.gov This methodology has been shown to be effective for various heteroaromatics and demonstrates good functional group tolerance, providing a pathway to thiocyanated aminopyrazole derivatives. nih.govnih.gov

The N-arylation of aminopyrazoles, a reaction often accomplished via the Buchwald-Hartwig amination, is a powerful tool for synthesizing N-arylaminopyrazole derivatives. thegoodscentscompany.com This palladium-catalyzed cross-coupling reaction forms a new C-N bond between the amino group of the pyrazole and an aryl halide. fishersci.ca

The choice of ligand is critical to the success of this transformation. Bulky biaryl phosphine (B1218219) ligands, such as XPhos, are highly effective in promoting the N-arylation of aminopyrazoles. For example, an efficient procedure for the synthesis of 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines utilizes commercially available aminopyrazoles and aryl halides with an XPhos-based palladium catalyst and a simple base like potassium hydroxide (B78521) (KOH). Steric effects can also influence the selectivity of N-arylation. In one study, the palladium-catalyzed reaction of a this compound with 4-chloroquinazoline (B184009) resulted in a 73% yield of the N-1 arylated product, demonstrating the impact of substrate structure on the reaction outcome. thegoodscentscompany.com

Table 2: Examples of Palladium-Catalyzed N-Arylation of Aminopyrazoles. thegoodscentscompany.com
Aminopyrazole SubstrateAryl Halide PartnerCatalyst System (Ligand / Base)Product TypeYield
1,3-disubstituted 1H-pyrazol-5-amineVarious Aryl HalidesPd-catalyst / XPhos / KOH5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amineGood
This compound4-ChloroquinazolinePd-catalystN-1 Arylated this compound73%

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and often improving yields. In the context of this compound synthesis, microwave irradiation has been shown to dramatically reduce reaction times compared to conventional heating methods. chim.it

A notable example is the regiodivergent condensation of 3-methoxyacrylonitrile with phenylhydrazine. chim.it Under microwave activation, the reaction conditions dictate the isomeric outcome. Using acetic acid in toluene leads to the 5-aminopyrazole isomer, whereas employing sodium ethoxide in ethanol yields the desired this compound. chim.it Crucially, while the regioselectivity is determined by the reagents, microwave activation can induce a tenfold reduction in reaction time. chim.it

This technology has also been applied to more complex, multi-step syntheses. For instance, a complex pyrazole derivative was synthesized via a three-step process where each step utilized microwave irradiation. The process began with the reaction of 4-methoxyphenylhydrazine hydrochloride and 3-methoxyacrylonitrile to form a this compound, followed by C-4 bromination with N-bromosuccinimide (NBS), and finally a Suzuki-Miyaura cross-coupling reaction. dergipark.org.tr

Furthermore, microwave assistance is frequently combined with other advanced methodologies, such as multicomponent reactions, to construct fused heterocyclic systems based on the aminopyrazole scaffold. beilstein-journals.orgresearchgate.net One-pot, three-component reactions under microwave irradiation have been developed for synthesizing pyrazolo[1,5-a] ingentaconnect.comresearchgate.nettandfonline.comtriazines and pyrazolo[3,4-d]pyrimidin-4-ones from aminopyrazole precursors. researchgate.netnih.gov These methods are valued for their efficiency and the ability to generate diverse compound libraries rapidly. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method Microwave-Assisted Method Reference
Pyrazolo[3,4-b]pyridine Synthesis Heating in acetic acid Shorter reaction time, better yields beilstein-journals.org
Condensation of 3-methoxyacrylonitrile Longer reaction times Tenfold reduction in reaction time chim.it

Catalyst-Free Alkylation Approaches

The development of catalyst-free reactions represents a significant advance in synthetic chemistry, aligning with the principles of green chemistry by reducing chemical waste and avoiding potentially toxic metal catalysts. For the alkylation of aminopyrazoles, several catalyst-free methods have been reported.

A prominent example is the alkylation of 5-aminopyrazole with isatin (B1672199) derivatives, which can proceed efficiently in refluxing water without the need for any catalyst. core.ac.uk This method yields 3-(5-aminopyrazol-4-yl)-3-hydroxy-2-oxindolines in good to excellent yields, offering a green, high-yielding, and operationally simple process. core.ac.uk

Another significant development is a highly regioselective method for the synthesis of N1-alkyl pyrazoles. acs.org This protocol solves a long-standing challenge in pyrazole chemistry by providing a straightforward, one-step, catalyst-free route to access various substituted N-alkyl pyrazoles from commercially available starting materials. acs.org The method is compatible with a range of functional groups, allowing for extensive late-stage functionalization. acs.org

Beyond simple alkylation, catalyst-free conditions have been established for more complex transformations. A Biginelli-type reaction for the synthesis of functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines has been developed that proceeds in boiling dimethylformamide (DMF) without a catalyst. rsc.org This three-component reaction of aminopyrazoles, aldehydes, and β-dicarbonyl compounds provides direct access to complex heterocyclic structures. rsc.org

Three-Component Reactions for Multi-Substituted Aminopyrazoles

Three-component reactions (TCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. This strategy is particularly valuable for generating libraries of structurally diverse molecules.

One innovative one-pot, three-component reaction utilizes hydrazine hydrate, isothiocyanates, and 1,3-dicarbonyl compounds to construct multi-substituted 3-aminopyrazoles. tandfonline.comresearchgate.net Mediated by iodine in ethanol, this nonmetallic catalytic process provides an efficient pathway to diverse pyrazole derivatives. tandfonline.com The proposed mechanism involves the initial formation of a thiosemicarbazide (B42300) from hydrazine and isothiocyanate, which then condenses with the 1,3-dicarbonyl compound before cyclizing. tandfonline.com

Transition-metal catalysis has also been employed in three-component syntheses. A rhodium(III)-catalyzed annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides has been developed to produce a wide array of pyrazolo[1,5-a]pyrimidines. nih.gov This method is notable for its broad substrate scope, accommodating various aromatic and heteroaromatic aldehydes, and its use of stable, crystalline sulfoxonium ylides as carbene equivalents. nih.gov

Furthermore, catalyst-free, microwave-assisted three-component reactions have been devised for the synthesis of novel 7-amino-substituted 4-aminopyrazolo[1,5-a] ingentaconnect.comresearchgate.nettandfonline.comtriazine-8-carbonitriles. researchgate.net This approach combines the efficiency of multicomponent strategies with the benefits of microwave heating and catalyst-free conditions, making it ideal for generating compound libraries for drug discovery. researchgate.net

Table 2: Examples of Three-Component Reactions for Aminopyrazole Derivatives

Reactants Catalyst/Conditions Product Type Reference
Hydrazine hydrate, Isothiocyanates, 1,3-Dicarbonyl compounds Iodine, Ethanol Multi-substituted 3-aminopyrazoles tandfonline.comresearchgate.net
3-Aminopyrazoles, Aldehydes, Sulfoxonium ylides Rh(III) catalyst, Microwave Pyrazolo[1,5-a]pyrimidines nih.gov
5-Aminopyrazole-4-carbonitriles, Cyanamide, Triethyl orthoformate Catalyst-free, Microwave Pyrazolo[1,5-a] ingentaconnect.comresearchgate.nettandfonline.comtriazines researchgate.net

Diastereoselective and Enantioselective Synthesis Approaches

The synthesis of chiral molecules with high stereocontrol is a cornerstone of modern medicinal and materials chemistry. For aminopyrazole derivatives, both diastereoselective and enantioselective methods have been developed to access optically active compounds.

An organocatalytic approach using N-heterocyclic carbenes (NHCs) has been successfully applied to the enantioselective synthesis of pyrazolo[3,4-b]pyridones. chigroup.siteacs.org This [3+3] cycloaddition reaction between 5-aminopyrazoles and α-bromo enals proceeds with excellent yields and high enantioselectivities. chigroup.site The stereoconfiguration of the resulting products was found to be crucial for their biological activities. chigroup.site

Another powerful strategy involves the use of chiral phosphoric acids as catalysts. An enantioselective aza-Friedel-Crafts reaction of 5-aminopyrazole derivatives with cyclic ketimines has been reported. nih.gov This protocol enables the formation of C2-quaternary indolin-3-ones bearing a pyrazole moiety with high enantioselectivity and regioselectivity. The reaction has been successfully performed on a gram scale without loss of yield or enantioselectivity, demonstrating its practical utility. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. The synthesis of 3-aminopyrazoles is no exception, with a growing number of protocols incorporating green methodologies.

A primary focus has been the replacement of volatile and toxic organic solvents with water. An eco-friendly cyclocondensation reaction of α-oxo ketene-N,S-acetals with hydrazine hydrates has been developed using water as the sole solvent. ingentaconnect.com This method provides access to a library of this compound derivatives under mild conditions and features a high eco-scale value, good scalability, and the potential for reusing the aqueous medium. ingentaconnect.com Similarly, catalyst-free alkylations of aminopyrazoles have been achieved in refluxing water, further underscoring the utility of water as a green reaction medium. core.ac.uk

The development of catalyst-free reactions, as discussed previously, is another key aspect of green synthesis, as it minimizes waste and avoids the environmental and economic costs associated with catalysts. core.ac.ukacs.orgrsc.org Additionally, the use of alternative energy sources like microwave irradiation contributes to green chemistry by reducing energy consumption through significantly shorter reaction times. chim.itdergipark.org.tr Multicomponent reactions also align with green principles by improving atom economy and reducing the number of synthetic steps and purification procedures required. tandfonline.comrsc.org

Tautomerism and Conformational Analysis of 3 Aminopyrazole

Prototropic Tautomerism in 3(5)-Aminopyrazoles

Prototropic tautomerism in 3(5)-aminopyrazoles involves the migration of a proton between the two annular nitrogen atoms, leading to an equilibrium between the 3-amino and 5-amino forms. encyclopedia.pub While the presence of the exocyclic amino group could theoretically lead to imino tautomers through side-chain tautomerism, studies indicate that these imino forms are generally not observed. encyclopedia.pub Therefore, the primary tautomeric equilibrium is the annular rearrangement between the 3-aminopyrazole (B16455) (3AP) and 5-aminopyrazole (5AP) structures. encyclopedia.pub

The interconversion between the this compound and 5-aminopyrazole tautomers is a rapid process that can occur through either an intramolecular 1,2-hydrogen shift or via intermolecular proton exchange with neighboring molecules, including solvents. mdpi.comresearchgate.net This dynamic equilibrium is a key characteristic of N-unsubstituted pyrazoles. researchgate.net In solution, this rapid interconversion often results in the observation of averaged signals in NMR spectra, making it challenging to distinguish between the individual tautomers. researchgate.net However, in some cases, particularly with certain substituents or in specific solvents like DMSO-d6, the tautomerism can be slow enough on the NMR timescale to allow for the detection of separate signals for each tautomer. researchgate.net

Density Functional Theory (DFT) calculations have been extensively used to investigate the relative stabilities of the this compound tautomers. mdpi.comresearchgate.net Studies consistently predict that the this compound (3AP) tautomer is more stable than the 5-aminopyrazole (5AP) tautomer. mdpi.comresearchgate.net For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory show an energy difference of 10.7 kJ mol⁻¹ and a Gibbs free energy difference of 9.8 kJ mol⁻¹ in favor of the 3AP form. mdpi.comdntb.gov.uauc.pt This preference for the 3-amino tautomer is a general trend for pyrazoles substituted with electron-donating groups. researchgate.net Theoretical studies have also explored the effect of substituents on the pyrazole (B372694) ring, indicating that electron-donating groups like -NH2 stabilize the 3-amino tautomer, while electron-withdrawing groups favor the 5-amino form. researchgate.netresearchgate.net

Table 1: Calculated Relative Energies of this compound Tautomers

Tautomer Computational Method Relative Energy (kJ mol⁻¹) Relative Gibbs Free Energy (kJ mol⁻¹)
This compound (3AP) DFT(B3LYP)/6-311++G(d,p) 0.0 0.0
5-Aminopyrazole (5AP) DFT(B3LYP)/6-311++G(d,p) 10.7 mdpi.com 9.8 mdpi.com

Experimental techniques provide crucial insights into the tautomeric forms of this compound in different states.

NMR Spectroscopy : In solution, the rapid interconversion between tautomers often leads to averaged signals in ¹H and ¹³C NMR spectra. researchgate.net However, in some instances, such as with 4-substituted 3(5)-aminopyrazoles in DMSO-d6, slow annular prototropic tautomerism on the NMR timescale allows for the observation of distinct signals for both the 3-amino and 5-amino tautomers. researchgate.net Solid-state cross-polarization and magic-angle spinning ¹³C NMR have shown that in the solid state, 4-substituted 3(5)-aminopyrazoles exist as the 3-amino tautomers. researchgate.net

X-ray Diffraction : Single-crystal X-ray diffraction studies have provided definitive structural information in the solid state. For example, the crystal structure of a cadmium bromide complex with this compound shows that only the this compound form is present, with the tautomerism being blocked upon coordination. nih.gov Similarly, a cadmium iodide complex also exclusively features the this compound tautomer. iucr.org However, studies on substituted 3(5)-amino-5(3)-arylpyrazoles have revealed that the preferred tautomer in the crystal can be influenced by the substituent on the aryl ring. researchgate.net

IR Spectroscopy : Matrix isolation infrared (IR) spectroscopy has been employed to study the tautomerism of isolated 3(5)-aminopyrazole molecules. mdpi.comnih.gov The experimental IR spectra, supported by DFT calculations, confirm that the this compound tautomer is the more stable form. mdpi.comdntb.gov.uanih.gov Furthermore, UV irradiation of the matrix-isolated compound can induce phototautomerization, converting the more stable 3AP tautomer into the 5AP form. mdpi.comnih.gov

Conformational Preferences and Dynamics of the Amino Group

The amino group in this compound is not perfectly planar with the pyrazole ring. DFT calculations show that in the more stable 3AP tautomer, one of the amino group's hydrogen atoms is slightly out of the plane, with a dihedral angle (N₂–C₃–N₈–H₉) of 15.1°. mdpi.com In the 5AP tautomer, the out-of-plane deviation is smaller for one of the hydrogens. mdpi.com The orientation of the amino group can be influenced by intramolecular interactions. researchgate.net For instance, in 3-amino-1H-pyrazole-5-carboxylic acid derivatives, the conformation is directed by hydrogen bonding. researchgate.net

Influence of Substituents on Tautomeric Equilibria and Conformation

Substituents on the pyrazole ring can significantly influence the tautomeric equilibrium. researchgate.netresearchgate.net

Electronic Effects : Electron-donating groups at the C4 position tend to stabilize the 3-amino tautomer, while electron-withdrawing groups at the same position shift the equilibrium towards the 5-amino tautomer. researchgate.netresearchgate.net For example, 4-cyano and 4-thiocyanato derivatives of 3(5)-aminopyrazole exist preferentially as the 5-amino tautomer in DMSO solution, whereas the 4-methoxy analog is mainly found as the 3-amino tautomer. researchgate.net Cationic substituents, such as the diazonium group (N₂⁺), strongly shift the equilibrium towards the 3-substituted tautomer. rsc.orgrsc.org

Solvent Effects : The polarity of the solvent can also affect the tautomeric equilibrium. For 4-substituted 3(5)-aminopyrazoles, the more polar 5-amino tautomer is stabilized in a polar solvent like DMSO. researchgate.net

Spectroscopic Characterization of Tautomers

The different tautomers of this compound can be distinguished by their spectroscopic signatures.

IR Spectroscopy : The IR spectra of the 3AP and 5AP tautomers, calculated using DFT methods and observed in matrix isolation studies, show distinct vibrational frequencies that allow for their identification. mdpi.comresearchgate.netresearchgate.net These differences are particularly noticeable in the regions of N-H stretching and ring vibrations.

NMR Spectroscopy : As mentioned, while rapid tautomerism often averages out NMR signals, in cases of slow exchange, distinct chemical shifts are observed for the protons and carbons of the 3-amino and 5-amino forms. researchgate.net For example, in the ¹³C NMR spectra of 3-(ω-aminoalkyl)-4-hetaryl-5-aminopyrazoles, the chemical shifts of the C3, C4, and C5 carbons of the pyrazole ring can be assigned to distinguish the tautomers. acs.org

Reactivity and Reaction Mechanisms of 3 Aminopyrazole

Electrophilic Aromatic Substitution on the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic aromatic substitution. In 3-aminopyrazole (B16455), the presence of the amino group, a strong activating group, further enhances the electron density of the ring, particularly at the C4 position. The pyrazole scaffold itself has three nucleophilic positions (N1, N2, and C4) and two electrophilic ones (C3 and C5). nih.gov Consequently, electrophilic attack preferentially occurs at the C4 position. nih.govencyclopedia.pub

The reactivity of the pyrazole ring is significantly influenced by the reaction medium. encyclopedia.pub In acidic conditions, the pyrazole ring can be protonated, which deactivates it towards electrophilic attack. Conversely, in basic media, deprotonation can occur, forming the pyrazole anion and increasing its nucleophilicity. encyclopedia.pub The nature of substituents on the ring also plays a crucial role in directing the regiochemistry of electrophilic substitution. nih.gov Electron-donating groups enhance the reactivity of the ring, while electron-withdrawing groups decrease it. nih.gov

Studies have shown that in reactions like nitration and bromination of the 1H-pyrazolo[3,4-b]pyridine ring system, which fuses a pyrazole and a pyridine (B92270) ring, the preferred site of electrophilic attack is the 3-position of the pyrazole moiety. cdnsciencepub.com This highlights the high reactivity of the pyrazole ring carbons towards electrophiles. cdnsciencepub.com

Reactions Involving the Exocyclic Amino Group

The exocyclic amino group at the C3 position of this compound is a key functional group that participates in a variety of chemical transformations. cymitquimica.com Its nucleophilic nature allows it to react with a wide range of electrophiles.

Acylation and Derivatization

The acylation of 3-aminopyrazoles can be complex due to the presence of multiple nucleophilic sites: the exocyclic amino group and the two ring nitrogen atoms (N1 and N2). nih.govreactionbiology.com The regioselectivity of acylation is heavily dependent on the nature of the acylating agent, the reaction conditions, and the substitution pattern of the pyrazole substrate. nih.gov

In many cases, acylation occurs preferentially at the exocyclic amino group. bibliomed.org For instance, the reaction of a 5-aminopyrazole derivative with an acylating agent yielded the N-acylated product at the exocyclic amine as the major product (24% yield), compared to the products of acylation at the ring nitrogens (13% and 6.5%). bibliomed.org However, in some instances, acylation can lead to a mixture of products where the acyl group is attached to the ring nitrogen atoms as well. nih.govbibliomed.org Selective protection of the ring nitrogens, for example with a Boc group, can be employed to direct acylation specifically to the exocyclic amino group, leading to the synthesis of 3-acylaminopyrazoles in high yields. researchgate.net

Diazotization Reactions

The exocyclic amino group of this compound can undergo diazotization to form a pyrazole diazonium salt. google.com This reaction is typically carried out by treating the this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric or sulfuric acid) or with nitrosyl-sulphuric acid at low temperatures. google.comresearchgate.net

These resulting diazonium salts are valuable intermediates in organic synthesis, particularly for the preparation of azo dyes. google.com They can be coupled with various aromatic compounds, such as β-naphthol, 1-phenyl-3-methyl-5-pyrazolone, and anilines, to produce a wide range of azo dyes. google.comresearchgate.net The diazotization reaction has been shown to be successful for a variety of substituted 3-aminopyrazoles. bibliomed.orggoogle.com For example, the diazotization of a 5-aminopyrazole derivative followed by reaction with an arylisocyanate has been used to synthesize pyrazolo[1,5-a]tetrazine analogs. bibliomed.org

Condensation with Aldehydes and Ketones

The exocyclic amino group of this compound readily condenses with aldehydes and ketones to form Schiff bases (imines). afjbs.comijpsonline.comekb.eg This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond of the imine. ekb.eg

This condensation reaction is a versatile method for synthesizing a wide variety of pyrazole-based Schiff bases. afjbs.comijpsonline.com For example, this compound has been condensed with various aromatic aldehydes, such as 3-methoxybenzaldehyde (B106831) and 4-chlorobenzaldehyde, to produce the corresponding Schiff bases. afjbs.com These reactions are often carried out in an alcoholic solvent and may be catalyzed by a small amount of acid. afjbs.comekb.eg The resulting Schiff bases are important ligands in coordination chemistry and have been used to synthesize metal complexes with potential biological activities. afjbs.comresearchgate.net

Cycloaddition and Dipolar Cycloaddition Reactions

This compound and its derivatives can participate in cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic systems. The pyrazole ring itself can act as a dienophile in [4+2] cycloaddition reactions.

A notable application is the 1,3-dipolar cycloaddition of nitrile oxides to the C=C double bond of pyrazolo[1,5-a]pyrimidines, which are synthesized from 3-aminopyrazoles. sctunisie.org This reaction leads to the formation of isoxazolidine-fused pyrazolopyrimidine systems. sctunisie.org Additionally, this compound derivatives can undergo Povarov-type [4+2] cycloaddition reactions with aromatic aldehydes and cycloalkanones to yield pyrazolo[3,4-b]pyridines. rsc.org There are also examples of 1,3-dipolar cycloaddition reactions involving diazo compounds and alkynyl bromides to synthesize substituted pyrazoles. organic-chemistry.org

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions of this compound derivatives are a cornerstone for the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines. mdpi.com These reactions typically involve a this compound that has been functionalized with a side chain capable of cyclizing onto one of the ring nitrogens.

The condensation of 3-aminopyrazoles with 1,3-dielectrophilic reagents, such as β-keto esters or malonodialdehyde derivatives, is a widely used strategy. mdpi.comresearchgate.net The initial step is often the reaction of the exocyclic amino group with one of the electrophilic centers, followed by an intramolecular cyclization involving one of the ring nitrogens and the second electrophilic center, leading to the formation of the fused pyrimidine (B1678525) ring. sctunisie.org The regioselectivity of these cyclizations can be influenced by substituents on the pyrazole ring and the nature of the dielectrophilic reagent. nih.gov For instance, a one-pot, multi-component reaction of isatin (B1672199), malononitrile (B47326), and this compound involves a sequence of Knoevenagel condensation, Michael addition, intramolecular cyclization, decarboxylation, and aromatization to afford benzo[c]pyrazolo cymitquimica.comijpsonline.comnaphthyridines. rsc.org

Mechanistic Studies of Key Transformations

The reactivity of this compound is harnessed in various transformations, with mechanistic studies providing insight into the pathways governing product formation. These investigations often combine experimental evidence with computational analysis to elucidate complex reaction sequences.

Iodine-Mediated Three-Component Synthesis

A notable transformation is the one-pot, three-component reaction for synthesizing multi-substituted this compound derivatives from hydrazine (B178648) hydrate (B1144303), isothiocyanates, and 1,3-dicarbonyl compounds, mediated by iodine. nih.govtandfonline.com Mechanistic exploration of this process suggests a sequential pathway. tandfonline.com The initial step involves the attack of hydrazine on the isothiocyanate to generate a thiosemicarbazide (B42300) intermediate. tandfonline.com This intermediate then undergoes condensation with the 1,3-dicarbonyl compound. tandfonline.com A plausible subsequent step is a nucleophilic attack on an iodine-substituted active methyl center, leading to a six-membered ring intermediate. tandfonline.com The final product is formed through the departure of an iodine ion, removal of a hydrogen ion, and an intramolecular electron transfer that triggers the elimination of sulfur. tandfonline.com Density Functional Theory (DFT) calculations have been employed to further probe and support this proposed reaction mechanism. tandfonline.com

Formation from S-Alkylisothiosemicarbazide and β-Diketones

The reaction between S-methylisothiosemicarbazide and acetylacetone (B45752) in an alkaline medium to yield a this compound derivative has been subject to detailed mechanistic investigation using NMR spectroscopy and DFT calculations. ysu.amresearchgate.net These studies revealed that the reaction proceeds through a cyclic intermediate, 5-hydroxy-3,5-dimethyl-1-S-methylisothiocarbamoyl-2-pyrazolinium iodide (HDMCPI). ysu.amresearchgate.net A crucial aspect of the mechanism is the formation of a keto-imine tautomer, which is a prerequisite for the generation of a carbanion in the alkaline conditions. ysu.amresearchgate.net DFT calculations explained the spontaneous formation of this keto-imine tautomer. ysu.am This carbanion then undergoes cyclization followed by the elimination of methanethiol (B179389) (MeSH) to afford the final 4-acetyl-3-amino-5-methylpyrazole product. ysu.amresearchgate.net The significance of the keto-imine tautomer is highlighted by the fact that when thiosemicarbazide (lacking the S-methyl group) is used, the reaction does not produce the aminopyrazole derivative, as the formation of the necessary carbanion intermediate is not favored. ysu.amresearchgate.net

Tautomerism and Reactivity

The reactivity of this compound is intrinsically linked to its tautomeric equilibrium. It exists in two primary tautomeric forms: this compound (3AP) and 5-aminopyrazole (5AP). mdpi.com Theoretical calculations, specifically at the DFT(B3LYP)/6-311++G(d,p) level, predict the this compound tautomer to be the more stable form by approximately 9.8 kJ mol⁻¹ in terms of Gibbs free energy. mdpi.com This prediction is consistent with experimental data from matrix isolation infrared spectroscopy. mdpi.com The comparable nucleophilicity of the exocyclic amino group and the endocyclic NH group is a key factor that can lead to controversies in assigning the correct regioisomeric structure of products, especially in reactions with unsymmetrical 1,3-bielectrophilic reagents. bibliomed.org For instance, in condensations leading to pyrazolo[1,5-a]pyrimidines, the initial nucleophilic attack is often suggested to occur from the exocyclic NH2 group. bibliomed.org

Table 1: Mechanistic Insights into this compound Transformations

Transformation Key Intermediates/Features Methodology Reference(s)
Iodine-Mediated Three-Component Reaction Thiosemicarbazide, Six-membered ring intermediate Experimental & DFT Calculations tandfonline.com
Reaction of S-Methylisothiosemicarbazide & Acetylacetone Cyclic pyrazolinium iodide, Keto-imine tautomer, Carbanion NMR Spectroscopy & DFT Calculations ysu.amresearchgate.net

| Condensation with 1,3-Bielectrophiles | Tautomeric forms (3AP vs. 5AP), Competing nucleophilic centers (exocyclic NH₂ vs. endocyclic NH) | Theoretical Calculations & Spectroscopic Analysis | mdpi.combibliomed.org |

Catalytic Activation and Functionalization of this compound

Catalysis provides a powerful toolkit for the activation and subsequent functionalization of the this compound core, enabling the construction of complex molecules with diverse applications. Various transition metals, including copper, rhodium, and palladium, have been effectively employed to mediate these transformations.

Copper-Catalyzed Reactions

Copper catalysts have proven versatile in mediating several key functionalizations of this compound.

[3+3] Annulation: A one-step synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through a Cu(II)-catalyzed [3+3] annulation of 3-aminopyrazoles with saturated ketones. nih.govacs.org Mechanistic studies indicate that this process involves the in situ generation of α,β-unsaturated ketones from the saturated ketones via a radical process, which is followed by the annulation reaction. nih.govacs.org

Three-Component Synthesis: 3-Aminopyrazoles can be synthesized efficiently via a copper-catalyzed three-component reaction involving butadiynes, sulfonyl azides, and hydrazides. acs.orgacs.orgnih.gov The reaction proceeds through a β-alkynyl-N-sulfonyl ketenimine intermediate, which acts as a 1,3-dielectrophilic species. acs.orgacs.org

N-Arylation: Copper-assisted tandem catalysis has been developed for the selective N1,N3-diarylation of this compound. researchgate.net This one-pot, three-component reaction utilizes a switch in the oxidation state of the copper catalyst to trigger an Ullmann/Chan–Evans–Lam sequence. researchgate.net

C-3 Amination of Pyrazolo[1,5-a]pyrimidines: An efficient Ullmann-type coupling for the amination at the C-3 position of 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursors is catalyzed by CuI with a carbazole-based ligand. mdpi.com This method allows for the rapid synthesis of diverse 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines. mdpi.com

Rhodium-Catalyzed Reactions

Rhodium catalysts are particularly effective in C–H activation and annulation reactions involving this compound.

Three-Component Annulation: A Rh(III)-catalyzed three-component strategy allows for the annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides to form a variety of pyrazolo[1,5-a]pyrimidines. researchgate.netnih.govacs.orgacs.org The proposed mechanism begins with the in situ formation of an imine from the aminopyrazole and aldehyde. nih.gov This is followed by a concerted metalation-deprotonation step to form a rhodacycle intermediate, which then reacts with the sulfoxonium ylide to complete the annulation. nih.govacs.org This method is notable for its efficiency, broad substrate scope, and use of stable carbene equivalents. nih.govacs.org

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone for cross-coupling reactions, enabling the formation of C–C and C–N bonds at the pyrazole core.

Suzuki-Miyaura Cross-Coupling: Halogenated aminopyrazoles are effective substrates for Suzuki-Miyaura cross-coupling reactions with a range of aryl, heteroaryl, and styryl boronic acids. researchgate.net This method facilitates the introduction of various substituents onto the pyrazole ring. Studies comparing different halogenated pyrazoles have shown that bromo and chloro derivatives are often superior to iodo derivatives, as they exhibit a lower tendency for dehalogenation side reactions. researchgate.net

C–N Cross-Coupling: Palladium-catalyzed C–N cross-coupling reactions (Buchwald-Hartwig amination) are instrumental in synthesizing N-arylated aminopyrazoles. nih.govmit.eduacs.org The development of specialized ligand systems, such as sterically demanding biaryl dialkylphosphines (e.g., AdBrettPhos), has been crucial for achieving efficient coupling between primary amides and five-membered heterocyclic bromides, including pyrazoles. mit.edu These methods provide access to a broad scope of aminoimidazoles and aminopyrazoles under mild conditions. mit.edu

Table 2: Overview of Catalytic Functionalizations of this compound

Catalyst System Reaction Type Functionalization Key Features Reference(s)
Cu(II) [3+3] Annulation Formation of pyrazolo[1,5-a]pyrimidines In situ generation of α,β-unsaturated ketone via radical process nih.govacs.org
Cu(I) Three-Component Reaction Synthesis of this compound core Involves β-alkynyl-N-sulfonyl ketenimine intermediate acs.orgacs.orgnih.gov
Cu(I)/Cu(II) Tandem N-Arylation N1,N3-Diarylation One-pot Ullmann/Chan–Evans–Lam sequence researchgate.net
Rh(III) Three-Component Annulation Formation of pyrazolo[1,5-a]pyrimidines Imidoyl C–H activation, rhodacycle intermediate researchgate.netnih.govacs.orgacs.org
Pd(0)/Pd(II) Suzuki-Miyaura Coupling C-C bond formation (Arylation, Vinylation) Couples halogenated aminopyrazoles with boronic acids researchgate.net

| Pd(0)/Pd(II) | Buchwald-Hartwig Amination | C-N bond formation (N-Arylation) | Requires specialized phosphine (B1218219) ligands for efficiency | nih.govmit.edu |

Derivatives of 3 Aminopyrazole and Their Academic Investigations

Structural Diversity of 3-Aminopyrazole (B16455) Derivatives

The structural diversity of this compound derivatives stems from the ability to introduce a wide variety of substituents at different positions on the pyrazole (B372694) ring. This five-membered heterocycle contains two adjacent nitrogen atoms and an exocyclic amino group, which imparts specific reactivity and allows for various chemical modifications. encyclopedia.pub The core structure of this compound exists in two tautomeric forms: 1H-pyrazol-3-amine (3AP) and 1H-pyrazol-5-amine (5AP). mdpi.com This tautomerism influences the reaction pathways and the resulting structures of the derivatives. mdpi.com

The pyrazole ring can be substituted at the N1, C4, and C5 positions, in addition to modifications of the amino group at the C3 position. The introduction of different functional groups, such as alkyl, aryl, halogen, and nitro groups, at these positions leads to a vast library of compounds with tailored electronic and steric properties. rsc.org For example, electron-donating groups like -NH2, -OH, -Cl, and -F tend to stabilize the this compound tautomer, while electron-withdrawing groups such as -COOH and -CFO favor the 5-aminopyrazole form. mdpi.com This ability to fine-tune the chemical properties through substitution is a key driver of the research interest in these compounds.

The versatility of this compound as a precursor is evident in its use for synthesizing more complex molecular architectures. Its polyfunctional nature, with multiple nucleophilic and electrophilic sites, allows it to react with a variety of reagents to form a broad spectrum of derivatives. encyclopedia.pub

Synthesis of Fused Bicyclic Systems from Aminopyrazoles

3-Aminopyrazoles are crucial intermediates in the synthesis of fused bicyclic heterocyclic systems. These fused rings are prevalent in many biologically active compounds and are of significant interest in medicinal chemistry.

Pyrazolo[1,5-a]pyrimidines are a prominent class of fused heterocycles synthesized from 3-aminopyrazoles. A general and widely used method involves the cyclocondensation reaction of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. cdnsciencepub.comcdnsciencepub.comingentaconnect.commdpi.com This reaction allows for the construction of the pyrimidine (B1678525) ring onto the pyrazole core, leading to versatile structural modifications at positions 2, 3, 5, 6, and 7 of the resulting bicyclic system. mdpi.com

The reaction of this compound with β,γ-unsaturated γ-alkoxy-α-keto esters has been reported as a regioselective method for synthesizing pyrazolo[1,5-a]pyrimidines. thieme-connect.com Similarly, the reaction with β-enaminones provides another efficient route to this scaffold. mdpi.com The choice of the 1,3-biselectrophilic compound determines the substitution pattern on the newly formed pyrimidine ring. For instance, using different β-dicarbonyls, β-enaminones, β-haloenones, or β-ketonitriles allows for the introduction of various substituents. mdpi.com

The following table provides examples of synthesized Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives.

Compound Name Molecular Formula PubChem CID
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid C7H5N3O2 1910189 fishersci.se
7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid C14H13N5O2 4776201 ontosight.ai
5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid C12H6F3N3O3 676371 americanelements.com
{4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-2-yl}methanamine C8H13N3 53397595 vulcanchem.com

The synthesis of pyrazolo[3,4-b]pyridines from 3-aminopyrazoles is another area of significant research. These fused systems can be constructed through several synthetic routes. One common approach involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds. raco.catmdpi.com Depending on the symmetry of the dicarbonyl compound, this reaction can lead to the formation of regioisomers. mdpi.com

Another strategy is the three-component reaction between a 5-aminopyrazole, an aldehyde, and a ketone, which proceeds via the initial formation of a 1,3-CCC-biselectrophile. mdpi.com A cascade 6-endo-dig cyclization reaction of 5-aminopyrazoles with alkynyl aldehydes, activated by silver, iodine, or N-bromosuccinimide (NBS), has also been developed for the synthesis of functionalized pyrazolo[3,4-b]pyridines. nih.gov Furthermore, a one-pot synthesis from 5-aminopyrazoles and azlactones under solvent-free conditions has been reported to be an effective method. beilstein-journals.org

The following table provides examples of synthesized Pyrazolo[3,4-b]pyridine derivatives.

Compound Name Molecular Formula PubChem CID
4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine C6H9N3 136082580 americanelements.com
4-Iodo-1H-pyrazolo[3,4-b]pyridine C6H4IN3 57642801 vulcanchem.com
1H-pyrazolo[3,4-b]pyridine-5-carbonitrile C7H4N4 57415680 cenmed.com

Pyrazolo[1,5-a] Current time information in Bangalore, IN.fishersci.cauni.lutriazines represent another important class of fused bicyclic systems derived from 3-aminopyrazoles. The synthesis of this scaffold can be achieved through the annelation of a 1,3,5-triazine (B166579) ring onto a pyrazole core. For example, the reaction of this compound with precursors that provide the necessary carbon and nitrogen atoms for the triazine ring is a common strategy.

The following table provides examples of synthesized Pyrazolo[1,5-a]triazine derivatives.

Compound Name Molecular Formula PubChem CID
N-[(2R)-butan-2-yl]-8-(2,4-dimethoxy-6-methylphenyl)-2,7-dimethylpyrazolo[1,5-a] Current time information in Bangalore, IN.fishersci.cauni.lutriazin-4-amine C20H27N5O2 9820671 nih.gov
Pyrazolo[1,5-a] Current time information in Bangalore, IN.fishersci.cauni.lutriazine C5H4N4 21948548 uni.lu
Pyrazolo[1,5-a]-1,3,5-triazine, 12-11 C20H27N5O3 42618174 nih.gov

Investigation of Schiff Base Compounds Derived from 3-Aminopyrazoles

Schiff bases derived from 3-aminopyrazoles are a class of compounds that have garnered considerable attention due to their synthetic versatility and interesting chemical properties. These compounds are typically synthesized through the condensation reaction of a substituted this compound with an aldehyde or a ketone. afjbs.comekb.eg The resulting imine or azomethine group (-C=N-) is a key feature of Schiff bases. ekb.eg

The synthesis of two homologous series of Schiff bases, bis(imino)pyridines and bis(imino)benzenes, has been reported from the reaction of substituted 3-aminopyrazoles with corresponding dialdehydes. ijpsonline.com These reactions generally afford the products in moderate to good yields. ijpsonline.com The solubility of these Schiff bases can be influenced by substitutions on the pyrazole ring; for instance, alkylation at the N(1)-H position has been shown to increase solubility in organic solvents. ijpsonline.com The characterization of these compounds is typically carried out using various spectroscopic techniques, including NMR, IR, UV-Vis, and mass spectrometry. ijpsonline.comresearchgate.net

Synthesis of 3,5-Diaminopyrazole and its Derivatives

3,5-Diaminopyrazole is a key derivative of this compound and serves as a precursor for a variety of other heterocyclic compounds. One of the most common and straightforward methods for its synthesis is the condensation reaction of malononitrile (B47326) with hydrazine (B178648). beilstein-journals.orgbeilstein-journals.orgnih.gov This reaction has been a subject of study since the late 19th century. beilstein-journals.orgbeilstein-journals.orgnih.gov

Derivatives of 3,5-diaminopyrazole can be synthesized by using substituted malononitriles or substituted hydrazines in the condensation reaction. beilstein-journals.org For example, the reaction of substituted malononitriles with hydrazine hydrate (B1144303) leads to the formation of 3,5-diaminopyrazoles with various substituents at the C4 position. beilstein-journals.org Another synthetic route involves the treatment of enamine nitriles with trifluoroacetic acid, which leads to Boc deprotection followed by a spontaneous nucleophilic attack to form the diaminopyrazole ring. nih.gov

Furthermore, 4-arylazo-3,5-diaminopyrazoles have been synthesized from the diazotization of substituted anilines, followed by coupling with malononitrile to form 2-(arylhydrazono)propanedinitriles. These intermediates are then refluxed with substituted benzhydrazides in glacial acetic acid to yield the final products. connectjournals.com

Functionalized this compound-4-carbonitrile

Functionalized this compound-4-carbonitriles are significant precursors and building blocks in heterocyclic synthesis. Researchers have developed various methods for their synthesis, often employing multicomponent reactions to achieve molecular diversity and complexity in an efficient manner.

One approach involves the catalyst-free, three-component Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. rsc.org This reaction, typically conducted in boiling dimethylformamide (DMF), yields 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles. rsc.org Similarly, using 1,3-cyclohexanedione (B196179) in place of an acyclic dicarbonyl compound under the same catalyst-free conditions produces 2-aryl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-3-carbonitriles in high yields. rsc.org

Green chemistry principles have been applied to the synthesis of these compounds through the use of novel catalysts. One such method is the three-component mechanochemical reaction of azo-linked aldehydes, malononitrile, and a hydrazine (like phenylhydrazine (B124118) or p-tolylhydrazine) catalyzed by tannic acid-functionalized silica-coated Fe3O4 magnetic nanoparticles. nih.govfrontiersin.org This environmentally friendly procedure allows for the synthesis of novel azo-linked 5-amino-pyrazole-4-carbonitriles in high yields and with short reaction times. nih.govfrontiersin.org The magnetic catalyst can be easily recovered and reused multiple times without significant loss of activity. nih.govfrontiersin.org Another recyclable nano-catalyst, Fe3O4@SiO2@vanillin@thioglycolic acid, has also been successfully used for the synthesis of novel 5-amino-bispyrazole-4-carbonitriles. rsc.org

Alternative catalysts have also been explored. Potassium phthalimide (B116566) (PPI) has been identified as an efficient, inexpensive, and recyclable catalyst for the one-pot, three-component synthesis of 5-aminopyrazole-4-carbonitriles from aldehydes, phenylhydrazine, and malononitrile. clockss.org The reaction proceeds smoothly in a green solvent mixture of ethanol (B145695) and water. clockss.org Microwave-assisted synthesis represents another efficient method for preparing 5-substituted 3-amino-1H-pyrazole-4-carbonitriles, which serve as precursors for the regiospecific synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.net

The general synthetic pathway for many of these methods involves an initial Knoevenagel condensation between an aldehyde and malononitrile, followed by a Michael-type addition of a hydrazine. clockss.org The resulting intermediate then undergoes intramolecular cyclization and subsequent dehydrogenation to yield the final functionalized 5-aminopyrazole-4-carbonitrile product. clockss.org

Ferrocenoyl-Dipeptide Interactions with this compound Derivatives

The interaction between ferrocenoyl-dipeptides and this compound derivatives has been a subject of investigation, particularly in the context of creating models for β-sheet structures in peptides. The core idea is to use aminopyrazole derivatives as templates to induce a specific secondary structure (β-sheet formation) in peptides by establishing hydrogen bonds with the peptide backbone. acs.org

A detailed study investigated the interaction of a series of ferrocenoyl (Fc)-dipeptides (such as Fc-Gly-Gly-OEt, Fc-Ala-Ala-OBzl, Fc-Leu-Phe-OMe, and Fc-Val-Val-OMe) with this compound derivatives, namely 3-amino-5-methylpyrazole (B16524) (3-AMP) and 3-trifluoroacetylamido-5-methylpyrazole (3-TFAc-AMP). acs.orgnih.gov The synthesis and full characterization of these Fc-dipeptides were reported as part of this research. acs.orgnih.gov

Key findings from spectroscopic and electrochemical analyses include:

Stoichiometry and Binding Site : Saturation titrations using 1H NMR spectroscopy revealed a 1:1 interaction between the Fc-dipeptide and the aminopyrazole derivatives. acs.orgnih.gov Infrared (IR) spectroscopy measurements in solution confirmed that the binding occurs on the top face of the Fc-dipeptide. This interaction involves the formation of hydrogen bonds between the aminopyrazole derivative and the ferrocenoyl C=O and ester C=O groups of the dipeptide. acs.orgnih.gov

Binding Strength : Despite the specific interaction, the binding constants (K) determined in chloroform (B151607) were found to be low, indicating weak interactions. acs.orgnih.gov For instance, the association constants for the interaction between this compound (APzl) and various Fc-peptides in CDCl3 were in the range of 9.4 to 21.4 M⁻¹. researchgate.net A more comprehensive study reported binding constants ranging from 8 to 27 M⁻¹, corresponding to weak binding energies of 5–7 kJ mol⁻¹. acs.orgacs.org In solvents with higher polarity, such as acetonitrile (B52724) or acetone, the binding constants dropped even further to below 5 M⁻¹, highlighting the limited effectiveness of these simple this compound derivatives as β-sheet templates. acs.orgnih.gov

Electrochemical Confirmation : Cyclic voltammetry was used to measure the redox potential of the ferrocene (B1249389) moiety in the dipeptides. acs.orgresearchgate.net The weak interactions were confirmed by the small shifts (0–20 mV) observed in the redox potential upon addition of the 3-TFAc-AMP derivative. acs.orgnih.gov The largest changes were seen for the peptides that showed the strongest interaction in NMR titrations. researchgate.net

Structural Modification Attempts : In an effort to enhance the binding affinity, researchers attempted to modify 3-AMP at its 3-amino position through carbodiimide (B86325) coupling with amino acids. However, this led to substitution at the 2-position of the pyrazole ring instead. This substitution blocked the intended binding site, and consequently, no interaction with the Fc-dipeptides was observed. acs.orgnih.gov

These investigations collectively suggest that while this compound derivatives can interact with ferrocenoyl-dipeptides through specific hydrogen bonding patterns, the resulting complexes are not particularly stable, especially in polar solvents. acs.orgnih.gov This limits their utility as robust templates for inducing β-sheet conformations in peptides under the studied conditions. acs.orgacs.org

Table 1: Association Constants for Ferrocenoyl-Dipeptide Interactions with this compound (APzl) in CDCl₃

Ferrocenoyl-DipeptideAssociation Constant (K) in M⁻¹
Fc-Gly-Gly-OEtWeak Interaction
Fc-Ala-Ala-OBzl9.4 ± 1.0
Fc-Leu-Phe-OMe21.4 ± 0.5
Data sourced from a study on the interaction of ferrocenoyl peptides with this compound. researchgate.net

Advanced Characterization and Computational Studies

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity, purity, and detailed molecular structure of 3-aminopyrazole (B16455). Each method offers unique insights into the compound's constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., HMBC, NOESY) experiments are crucial for unambiguously assigning atomic connectivity and stereochemistry. chim.itnih.gov

Studies on 4-substituted 3(5)-aminopyrazoles using ¹H and ¹³C NMR have been instrumental in investigating the compound's annular tautomerism in solution. researchgate.net The chemical shifts of the pyrazole (B372694) ring protons and carbons are particularly sensitive to the position of the N-H proton, allowing for the differentiation between the 3-amino and 5-amino tautomers. researchgate.net For instance, in derivatives of this compound, the chemical shifts in ¹H and ¹³C NMR spectra can reveal the presence and ratio of different tautomers. nih.gov

Advanced 2D NMR techniques, such as ¹H-¹⁵N HMBC and Nuclear Overhauser Effect (NOE) experiments, provide further certainty in assigning the specific tautomeric form and regioselectivity of reactions involving the pyrazole core. researchgate.net These methods help in identifying long-range correlations and spatial proximities between atoms, which is vital when multiple nitrogen atoms create isomeric possibilities. chim.itresearchgate.net In the synthesis of ferrocenoyl peptides incorporating this compound, ¹H-NMR spectroscopy was used for characterization. chemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives Note: Chemical shifts (δ) are highly dependent on the solvent and substituents. The data below is illustrative.

Nucleus Chemical Shift Range (ppm) Remarks
¹H 5.0 - 7.5 Pyrazole ring protons (H4, H5)
¹H 4.0 - 5.5 Amino group protons (NH₂)
¹H 10.0 - 13.0 Pyrrole-like NH proton
¹³C 90 - 100 Pyrazole C4
¹³C 130 - 145 Pyrazole C5

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and investigating the tautomerism of this compound. clinandmedimages.org The technique is particularly effective when combined with computational calculations, such as Density Functional Theory (DFT), to assign vibrational bands accurately. mdpi.comresearchgate.net

Matrix isolation IR spectroscopy has been employed to study the prototropic tautomerism between this compound (3AP) and 5-aminopyrazole (5AP). mdpi.comresearchgate.net These studies, supported by DFT calculations, predict the 3AP tautomer to be more stable. mdpi.comresearchgate.net The experimental IR spectra of matrix-isolated this compound show distinct bands that can be assigned to specific vibrational modes of the 3AP tautomer. mdpi.comresearchgate.net For example, the N-H stretching vibrations of the amino group and the ring N-H, as well as ring stretching modes, are clearly identifiable.

The FT-IR spectrum of this compound in the liquid phase has also been recorded and analyzed, providing characteristic frequencies for its functional groups. clinandmedimages.org The NIST database contains the gas-phase IR spectrum of this compound, offering data for the compound in its isolated state. nist.gov

Table 2: Selected Experimental and Calculated IR Bands for this compound (3AP) in an Argon Matrix

Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹) Assignment
3538.9 3540.3 νas(NH₂) (asymmetric NH₂ stretch)
3431.1 3431.1 νs(NH₂) (symmetric NH₂ stretch)
3402.7 3396.4 ν(N1H) (ring NH stretch)
1640.4 1640.2 δ(NH₂) (NH₂ scissoring)
1565.9 1565.8 ν(C=C) + ν(C=N) (ring stretching)
1529.7 1530.9 ν(C=N) + ν(C=C) (ring stretching)

Source: Adapted from experimental data and DFT(B3LYP)/6-311++G(d,p) calculations. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is routinely used to determine the molecular weight of this compound and its derivatives, confirming their elemental composition. nih.gov The electron ionization (EI) mass spectrum of this compound is available in the NIST spectral database and shows a prominent molecular ion peak (M⁺) at m/z 83, corresponding to its molecular weight (C₃H₅N₃). nist.gov The fragmentation pattern observed in the mass spectrum provides structural information, helping to verify the pyrazole core. In studies of Schiff bases derived from 3-aminopyrazoles, mass spectrometry confirmed the expected molecular ions. ijpsonline.com

UV-Visible spectroscopy measures the electronic transitions within a molecule and is used to study the electronic structure of this compound. clinandmedimages.org The UV-Vis spectrum of this compound has been recorded using dimethyl sulfoxide (B87167) as a solvent. clinandmedimages.org The technique is also valuable for investigating photo-induced processes. For instance, studies have used UV irradiation to induce tautomerization from the more stable this compound (3AP) to the 5-aminopyrazole (5AP) form in an argon matrix, with the transformation being monitored by IR spectroscopy. mdpi.comresearchgate.net For Schiff base derivatives of this compound, characteristic absorption maxima (λ_max) have been reported in solvents like chloroform (B151607) and DMSO. ijpsonline.com

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides unequivocal proof of molecular structure by determining the precise arrangement of atoms in the solid state. This technique has been extensively applied to this compound derivatives and their metal complexes to establish their absolute structure, including bond lengths, bond angles, and intermolecular interactions. nih.govacs.org

Crystallographic studies have been crucial in identifying the preferred tautomeric form of aminopyrazoles in the solid state. sunway.edu.myresearchgate.net For example, X-ray analysis of different 3-amino-substituted 5-aminopyrazoles revealed the presence of distinct 1H- and 2H-pyrazole tautomers in the crystal lattice. sunway.edu.my In the crystal structure of a copper(II) nitrate (B79036) complex with four this compound ligands, it was found that two ligands coordinate through the N¹ atom and two through the N² atom, a direct consequence of tautomerism. iucr.orgresearchgate.netresearcher.life These studies highlight how crystal packing forces and intermolecular interactions, such as hydrogen bonds, can stabilize a specific tautomer. researchgate.net

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, providing deeper insight into the solid-state structure determined by X-ray crystallography. iucr.org This analysis maps various properties onto the Hirshfeld surface, which defines the space a molecule occupies in a crystal.

For a copper(II) complex containing this compound ligands, Hirshfeld surface analysis was used to quantify the numerous intra- and intermolecular hydrogen-bonding interactions involving the pyrrole-like N-H groups and the amine substituents. iucr.orgresearchgate.netresearcher.life Similarly, in a study of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, this method was employed to quantify supramolecular features like π-π stacking and hydrogen bonding. nih.gov This tool is invaluable for understanding how non-covalent interactions govern the crystal packing and ultimately influence the physical properties of the material.

Intermolecular Interactions and Supramolecular Features

The molecular structure of this compound facilitates a variety of intermolecular interactions, leading to the formation of complex supramolecular architectures. A key feature of pyrazole chemistry is the propensity to form extensive networks of hydrogen bonds, owing to the presence of both a hydrogen-donating N-H group and a hydrogen-accepting pyridine-like nitrogen atom. iucr.org This dual functionality allows this compound to engage in significant intermolecular N-H···N contacts, making it a valuable component in supramolecular chemistry. iucr.org

In coordination complexes, this compound ligands and associated anions, such as bromide or nitrate, are linked through interchain hydrogen bonds, creating two-dimensional and even three-dimensional networks. iucr.orgnih.gov For instance, in the crystal structure of polymeric bis(3-amino-1H-pyrazole)cadmium dibromide, neighboring chains are connected by hydrogen bonds between the amino group's hydrogen and the bromide atom of an adjacent chain, forming a 2D supramolecular network. nih.gov Similarly, in a copper(II) nitrate complex with four this compound ligands, intermolecular N-H···O hydrogen bonds are observed between the ligands and nitrate anions of neighboring complexes, alongside weaker C-H···N contacts, resulting in a tri-periodic supramolecular network. iucr.orgiucr.org

The solid-state structures of ferrocenoyl-dipeptides with this compound derivatives also showcase extensive hydrogen bonding, leading to supramolecular assemblies. acs.orgnih.gov For example, the interaction between Fc-Gly2-OMe and this compound derivatives can be described as a parallel β-sheet structure. acs.orgnih.gov Derivatives of this compound have been investigated as artificial templates to stabilize the β-sheet conformation in dipeptides through purely intermolecular interactions. acs.org In these complexes, two aminopyrazole molecules can position themselves above and below the peptide backbone, with the more favorable binding occurring on the top face due to the formation of three cooperative hydrogen bonds. acs.org

Hirshfeld surface analysis has been employed to quantify these intermolecular contacts. In a copper(II) nitrate complex, the most significant contributions to crystal packing come from O···H (32.6%), C···H (14.1%), and N···H (12.9%) contacts. iucr.org This analysis reveals strong intermolecular N-H···O hydrogen bonds and weaker C-H···N interactions. iucr.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structural, electronic, and vibrational properties of this compound and its derivatives. clinandmedimages.orgmdpi.compublish.csiro.au These computational studies provide insights that complement experimental findings and help in understanding the molecule's behavior at a quantum mechanical level.

Geometry Optimization and Energy Calculations

DFT calculations, commonly using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to determine the optimized molecular geometry of this compound. clinandmedimages.orgmdpi.comresearchgate.net Theoretical calculations predict a nonplanar structure with C1 symmetry for the this compound molecule. clinandmedimages.org

Studies on the tautomerism of 3(5)-aminopyrazole show that the this compound (3AP) tautomer is more stable than the 5-aminopyrazole (5AP) form. mdpi.com The calculated energy difference between the two tautomers is approximately 10.7 kJ mol⁻¹, with a Gibbs free energy difference of 9.8 kJ mol⁻¹. mdpi.com This preference for the 3-amino tautomer is attributed to the additional π-electron contribution to the pyrazole nucleus from the perpendicularly positioned electrons of the NH2 group. mdpi.com These findings are consistent with experimental data. mdpi.com

The optimized geometric parameters, such as bond lengths and angles, calculated through DFT, are generally in good agreement with experimental data from X-ray diffraction. For instance, in a study of this compound, the C1-N6 bond length was calculated to be a relatively long 1.39 Å. clinandmedimages.org

Vibrational Analysis and Potential Energy Distribution

Vibrational frequencies and spectral properties of this compound have been extensively studied using DFT calculations. clinandmedimages.orgmdpi.com The calculated vibrational frequencies are often scaled to better match experimental FT-IR and FT-Raman spectra. clinandmedimages.org A detailed assignment of the fundamental vibrational modes is achieved through Potential Energy Distribution (PED) analysis. clinandmedimages.org For this compound, which consists of 11 atoms, 27 normal modes of internal vibrations are expected. clinandmedimages.org

These computational analyses have been crucial in interpreting experimental infrared spectra, especially in matrix isolation studies where individual tautomers can be observed. mdpi.com The calculated harmonic and anharmonic IR spectra for both 3AP and 5AP tautomers have been used to assign the observed bands in argon and xenon matrices. mdpi.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. irjweb.com The energy gap between HOMO and LUMO (ΔE) provides information about the molecule's kinetic stability and optical properties. clinandmedimages.orgirjweb.com

For this compound, HOMO-LUMO analysis has been performed using DFT calculations. clinandmedimages.org These studies explore the electronic transitions and the charge transfer characteristics within the molecule. The energy gap is a key parameter in understanding the non-linear optical properties of the compound. clinandmedimages.org In various pyrazole derivatives, the HOMO-LUMO energy gap has been calculated to understand their electronic transitions and potential applications in areas like photocell technologies. researchgate.net

Non-Linear Optical (NLO) Properties

Quantum mechanical calculations have been used to compute the non-linear optical (NLO) properties of this compound. clinandmedimages.org Parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) are calculated to assess the NLO response of the molecule. clinandmedimages.orgeurjchem.com The investigation of these properties is driven by the potential application of pyrazole derivatives in materials science. clinandmedimages.org The calculated NLO properties are often compared with standard materials like urea (B33335) to evaluate their potential.

Reaction Mechanism Exploration using DFT

DFT calculations have been instrumental in elucidating the reaction mechanisms involving this compound derivatives. ysu.amresearchgate.nettandfonline.com For example, DFT was used to explain the unexpected formation of 4-acetyl-3(5)-amino-5(3)-methylpyrazole (AAMP) from the treatment of a cyclic intermediate in an alkaline solution. ysu.amresearchgate.net The calculations showed the spontaneous formation of a keto-imine tautomer, which is a crucial step for the generation of a carbanion that subsequently undergoes cyclization. ysu.amresearchgate.net

In another study, DFT calculations, including transition state scans and intrinsic reaction coordinate (IRC) analysis, were used to explore the potential mechanism of a one-pot, three-component reaction for constructing multi-substituted aminopyrazole derivatives. tandfonline.com These computational explorations provide valuable insights into the reaction pathways and the stability of intermediates, guiding synthetic efforts. ysu.amtandfonline.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations have become an indispensable tool for understanding the dynamic behavior of this compound-based compounds and their interactions with biological targets at an atomic level. These computational methods simulate the movement of atoms and molecules over time, providing insights into conformational changes, binding stability, and the intricate network of interactions that govern molecular recognition.

One significant application of MD simulations has been in the study of this compound derivatives as kinase inhibitors. For instance, simulations were employed to investigate the chirality effect of PHA-739358, a potent this compound derivative targeting Aurora kinase A, a key protein in oncology. nih.gov These studies elucidated the mechanism behind the 30-fold difference in inhibitory potency between its 'R' and 'S' stereoisomers. The simulations, along with free energy calculations, revealed that the more active isomer forms a more stable complex with the kinase, a finding consistent with experimental data. nih.gov Such insights are crucial for the rational design of stereochemically-defined and highly potent drug candidates. nih.gov

Another area where MD simulations have provided valuable information is in the development of agents against neurodegenerative diseases. researchgate.net Researchers have designed and simulated trimeric aminopyrazole ligands intended to bind to β-amyloid (Aβ) fibrils, which are hallmarks of Alzheimer's disease. MD simulations of these ligands complexed with an Aβ42 protofilament were conducted in an explicit solvent environment. researchgate.net The results demonstrated that the crucial interactions, including backbone hydrogen bonds and π-stacking of the aminopyrazole moiety, remained stable throughout the simulation. researchgate.net Furthermore, the simulations identified additional favorable interactions for C-terminally extended versions of the trimers, guiding the design of new ligands with improved binding affinity and potential therapeutic efficacy against Aβ aggregation. researchgate.net These studies underscore the power of MD simulations to validate and refine the design of novel therapeutic agents based on the this compound scaffold. researchgate.netmdpi.com

Chemoinformatics and QSAR Studies

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, enabling the prediction of biological activity from chemical structure. These computational approaches have been effectively applied to series of this compound derivatives to guide the optimization of lead compounds.

A notable example is the development of QSAR models for this compound derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2)/cyclin A, a target for anticancer therapies. nih.govresearchgate.net In one study, a QSAR analysis was performed on a series of this compound compounds to quantitatively determine the structural requirements for their antitumor activity. nih.gov The study utilized a combination of descriptors, including the Electro-Topological State Atom (ETSA) index, Radial Distribution Function (RDF) Tri-atomic (RTSA) index, indicator parameters, and atomic charges. nih.gov

The resulting QSAR model highlighted several key structural features for potent inhibitory activity. nih.gov The findings from this study are summarized in the table below.

Structural Feature/DescriptorImpact on ActivityImplied Interaction
Atom Number 5 Important for activityPlays an electronic role; involved in dispersive/van der Waals interactions with the enzyme. nih.gov
Substitutions on Phenyl Ring Meta substitutions are detrimentalIndicates steric or electronic hindrance at this position. nih.gov
Substituent at R1 Substituted biphenyl (B1667301) or 2-thenyl phenyl is favorableSuggests these larger, aromatic groups occupy a beneficial binding pocket. nih.gov
Electronegativity of Oxygen at Position 8 Increased electronegativity increases activityPoints to the importance of a hydrogen bond acceptor or specific electronic interaction. nih.gov

This type of QSAR study provides a clear roadmap for synthesizing new derivatives with enhanced potency by focusing on favorable substitutions and avoiding detrimental ones. nih.gov The application of 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), has also been employed to study this compound inhibitors of CDK2. researchgate.net

Furthermore, QSAR methodologies have been used in the design of novel antioxidants based on the this compound pharmacophore. preprints.orgjst.go.jp These studies aim to establish a mathematical relationship between the structural properties of pyrazolopyridine derivatives and their antioxidant capacity, facilitating the in silico screening and identification of promising new antioxidant compounds. preprints.orgjst.go.jp

Applications of 3 Aminopyrazole in Interdisciplinary Research

Medicinal Chemistry and Drug Discovery Research

In the realm of pharmaceutical sciences, 3-aminopyrazole (B16455) is a cornerstone for the synthesis of a wide array of bioactive molecules. innospk.com Its ability to act as a bioisostere for other functional groups and to form key hydrogen bond interactions with biological targets makes it an attractive framework for drug design. ijpsjournal.com Derivatives of this compound have been extensively investigated for their therapeutic potential across several disease categories, including cancer, inflammation, and infectious diseases. nih.gov

The this compound scaffold is a well-established pharmacophore in the design of novel anticancer agents. nih.gov Researchers have successfully synthesized and evaluated numerous derivatives that exhibit significant antiproliferative activity against various cancer cell lines.

One notable approach involves designing this compound derivatives as mimics of natural anticancer compounds. For instance, certain 4,5-diaryl-3-aminopyrazoles have been explored as potential mimetics of Combretastatin A-4, a potent natural product that inhibits tubulin polymerization. nih.gov

Furthermore, the this compound core is integral to the development of cyclin-dependent kinase (CDK) inhibitors, which are crucial for regulating the cell cycle. nih.gov The aminopyrazole moiety can form a triad (B1167595) of hydrogen bonds with the hinge region residues of kinases, making it a potent scaffold for targeting these enzymes. nih.gov Inhibition of CDKs, such as CDK2 and CDK5, can lead to growth inhibition and apoptosis in cancer cells. nih.govnih.gov For example, a series of aminopyrazole analogs were synthesized and screened for their ability to induce apoptosis in pancreatic cancer cells, identifying several lead compounds with a cyclobutyl substituent that demonstrated significant activity. nih.gov

Detailed findings from various studies on the anticancer properties of this compound derivatives are summarized below.

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound/Derivative ClassTarget Cell Line(s)Key FindingsReference
5-Aminopyrazole Acylhydrazone (Derivative 11a)HeLa, MCF7, SKOV3, SKMEL28Exhibited relevant antitumor properties with micromolar IC50 values. nih.gov
5-Aminopyrazole Derivative (1g)SKBR3 (Breast Cancer)Showed a GI50 value of 14.4 µM, which is lower (more potent) than the reference compound Cisplatin (26 µM). mdpi.com
1,3-diarylpyrazole (Compound 25)Raji, HL60Displayed GI50 values of 25.2 µM and 28.3 µM, respectively. nih.gov
Aminopyrazole analogs (21, 24, 25)MiaPaCa2 (Pancreatic Cancer)Induced a greater than two-fold increase in caspase activation, indicating apoptosis induction. nih.gov

Derivatives of this compound are recognized for their significant potential in developing new anti-inflammatory therapies. chemimpex.comnih.gov The pyrazole (B372694) nucleus is a key component of several established anti-inflammatory drugs, and the inclusion of an amino group at the 3-position provides a versatile point for modification to enhance potency and selectivity. ijpsjournal.com

The mechanism of action for many pyrazole-based anti-inflammatory agents involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). ijpsjournal.comnih.govmdpi.com During inflammation, free radicals and reactive oxygen species are produced, and compounds derived from aminopyrazoles have demonstrated antioxidant properties, including the inhibition of lipid peroxidation, which contributes to their anti-inflammatory profile. nih.govmdpi.com

Research has shown that specific pyrazoline derivatives, which are closely related to pyrazoles, exhibit potent in vivo anti-inflammatory effects, such as the inhibition of carrageenan-induced paw edema. mdpi.com These studies underscore the utility of the core pyrazole structure, which is central to this compound, in modulating inflammatory responses.

Table 2: Anti-inflammatory and Antioxidant Activity of Selected Pyrazole Derivatives

Compound/Derivative ClassAssay/ModelKey FindingsReference
Pyrazoline Derivative (2g)In vitro Lipoxygenase (LOX) inhibitionDemonstrated the most potent LOX inhibition with an IC50 value of 80 µM. mdpi.com
Pyrazoline Derivatives (2d, 2e)In vivo Carrageenin-induced paw edemaShowed the most potent anti-inflammatory activity in the series. mdpi.com
5-Aminopyrazolyl Acylhydrazones and AmidesInhibition of ROS production in plateletsSelected derivatives showed higher antioxidant and ROS formation inhibition activity than reference drugs. nih.gov

The this compound scaffold has been utilized as a foundation for the synthesis of novel agents with a broad spectrum of anti-infective properties. nih.gov

Antibacterial and Antifungal Activity: Studies have reported on this compound derivatives with significant activity against both bacterial and fungal pathogens. For example, a series of 3-aminopyrazoles served as intermediates for pyrazolo[1,5-a]pyrimidines that showed high activity against bacteria such as Bacillus subtilis, Streptococcus pneumoniae, and Escherichia coli, as well as fungi like Aspergillus flavus and Geotrichum candidum. nih.gov In another study, a derivative featuring a this compound substituent on a pyrido-indole scaffold demonstrated the ability to block Gram-negative strains by targeting DNA Gyrase and Topoisomerase IV. nih.gov

Antiviral, Antiprotozoal, and Antimalarial Activity: While the broader class of pyrazole-containing compounds has been investigated for various anti-infective roles, specific research detailing this compound derivatives as antiviral, antiprotozoal, or antimalarial agents is an emerging area. The general strategy of drug repurposing has seen various antimicrobial and antimalarial drugs, such as chloroquine (B1663885) and mefloquine, being investigated for antiviral properties against infections like Dengue, Zika, and HIV. nih.govnih.govresearchgate.net This suggests a potential avenue for the exploration of novel this compound derivatives. Thiazole-based compounds, another class of heterocycles, have been hybridized with other rings to create potential antimalarial agents, indicating a strategy that could be applied to aminopyrazole scaffolds. mdpi.com

Table 3: Anti-infective Activity of Selected this compound Derivatives

Compound/DerivativeTarget OrganismActivity Metric / Key FindingReference
Pyrido[2,3-b]indole with 3AP substituent (2a)S. aureusMIC value of 0.125 mg/mL. nih.gov
Pyrido[2,3-b]indole with 3AP substituent (2a)E. coliMIC value of 8 mg/mL. nih.gov
3-Aminopyrazoles (3a–d)B. subtilis, S. pneumoniae, E. coliHigh antibacterial activity (inhibition zone diameter > 15 mm). nih.gov
3-Aminopyrazoles (3a–d)A. flavus, S. racemosum, G. candidumHigh antifungal activity (inhibition zone diameter > 15 mm). nih.gov

The this compound structure is particularly effective as a scaffold for designing potent and selective enzyme inhibitors, a critical strategy in modern drug discovery. nih.gov Its ability to engage in specific hydrogen-bonding patterns makes it an advantageous framework for targeting the active sites of enzymes. nih.gov

Kinase Inhibitors: This is one of the most significant applications of this compound derivatives. nih.gov Kinases play a central role in cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases. researchgate.net The pyrazole hinge-binding moiety is considered a privileged scaffold for kinase inhibitor development. nih.gov Derivatives have been developed as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Jun N-terminal kinase (JNK3), and members of the PCTAIRE family. nih.govnih.gov For example, optimization of a promiscuous 3-amino-1H-pyrazole scaffold led to the discovery of compound 43d, a highly potent and selective inhibitor of the PCTAIRE and PFTAIRE subfamilies of kinases, with low nanomolar activity in cells. nih.gov

p38 MAPK Inhibitors: The p38 mitogen-activated protein kinase (MAPK) signaling pathway is activated by inflammatory stimuli and is involved in cellular processes related to both inflammation and cancer. nih.gov Consequently, p38 MAPK is a key therapeutic target. Aminopyrazoles have been identified as useful ligands for p38MAPK, highlighting their potential for the development of inhibitors targeting this enzyme. nih.gov

COX Inhibitors: Cyclooxygenase (COX) enzymes are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). ijpsjournal.com The pyrazole heterocycle is the core structure of the selective COX-2 inhibitor celecoxib. The this compound scaffold provides a template for designing new COX inhibitors, leveraging the established ability of the pyrazole ring to fit within the enzyme's active site. ijpsjournal.comnih.gov

Table 4: Enzyme Inhibition by Selected this compound Derivatives

Compound/DerivativeTarget Enzyme(s)Key FindingReference
Compound 43dCDK16, PCTAIRE/PFTAIRE subfamilyHighly potent with low nanomolar activity in cells; selective for this kinase subfamily. nih.gov
Aminopyrazole analog (20-223)CDK2/5Confirmed as a CDK2/5 inhibitor in in vitro and cellular assays. nih.gov
General 3-AminopyrazolesCDK2/cyclin AAct as inhibitors; QSAR studies performed to optimize activity. nih.gov
General Aminopyrazolesp38MAPK, COXIdentified as advantageous frameworks able to provide useful ligands for these enzymes. nih.gov

The development of this compound-based therapeutic agents relies heavily on systematic drug design and the elucidation of structure-activity relationships (SAR). nih.gov SAR studies investigate how modifying the chemical structure of a lead compound affects its biological activity, providing a rational basis for optimization. drugdesign.org

For this compound derivatives, SAR studies have yielded critical insights:

Importance of the Core Scaffold: The position of the amino group on the pyrazole ring is a key determinant of biological activity and target selectivity, with clear differences observed between 3-amino, 4-amino, and 5-aminopyrazole isomers in drug design processes. researchgate.net

Substituent Effects: In the context of CDK2/cyclin A inhibitors, studies have shown that the presence of substituted biphenyl (B1667301) or 2-thenyl phenyl groups at the R1 position is favorable for activity, while substitutions at the meta-position of a phenyl ring can be detrimental. nih.gov For antiproliferative activity, a 3-unsubstituted pyrazole scaffold was found to be a key determinant. mdpi.com

Conformational and Physicochemical Properties: Beyond specific functional groups, properties like molecular volume, conformation, hydrophobicity, and solubility are crucial factors that are systematically varied and analyzed in the design of new drug candidates. drugdesign.org

Agrochemical Research and Formulations

Beyond its pharmaceutical applications, this compound is a valuable intermediate in the field of agricultural chemistry. chemimpex.com Its derivatives are utilized in the formulation of a range of agrochemicals designed to protect crops and enhance agricultural productivity. innospk.com

The applications of this compound in this sector include its use as a building block for the synthesis of:

Herbicides: To control the growth of unwanted plants and weeds that compete with crops for resources. chemimpex.com

Fungicides: To prevent and treat fungal diseases that can devastate crop yields. chemimpex.cominnospk.com

Plant Growth Regulators: To influence the growth and development of plants in a desired manner. guidechem.com

The versatility and reactivity of the this compound structure allow for the creation of diverse chemical libraries, from which new and effective agrochemical agents can be identified. innospk.com

Analytical Chemistry and Diagnostic Tool Development

Applications in Assays Requiring Specific Biological Interactions

The this compound scaffold is a valuable component in the development of molecules for assays that measure specific biological interactions, particularly in the field of kinase inhibitor research. nih.gov Its structural properties make it an excellent starting point for creating selective inhibitors that can be used to probe the function of specific enzymes. nih.gov Assays such as differential scanning fluorimetry (DSF) and cellular thermal shift assays (CETSA) are employed to determine the binding affinity and target engagement of these compounds. nih.gov

Differential scanning fluorimetry measures the change in the thermal denaturation temperature (ΔTm) of a target protein in the presence of a potential ligand. A higher ΔTm value indicates stronger binding and stabilization of the protein. In studies involving cyclin-dependent kinase 16 (CDK16), a member of the understudied PCTAIRE family, this compound-based molecules have been shown to selectively stabilize the protein. nih.gov For instance, the introduction of different substituents to the core scaffold allows for the investigation of structure-activity relationships (SAR) to optimize binding and selectivity. nih.gov

Proteome-wide CETSA experiments further validate these interactions within a cellular environment. This assay identifies which proteins are stabilized by a compound in live cells, offering a more physiologically relevant measure of target engagement. nih.gov For a series of this compound derivatives, CETSA experiments confirmed the stabilization of CDK16 and GSK3, consistent with the in vitro DSF data. nih.gov Notably, specific derivatives demonstrated excellent proteome-wide selectivity, making them useful chemical probes for studying the biological roles of these kinases. nih.gov

Table 1: Stabilization of Kinases by this compound Derivatives in Cellular Thermal Shift Assays (CETSA) nih.gov
CompoundPrimary Stabilized KinasesKey Observation
Lead Structure 1CDK16, GSK3Promiscuous behavior, stabilization of multiple off-targets.
Compound 21dCDK16, GSK3Excellent proteome-wide selectivity. Selected for further investigation.
Compound 21iCDK16, GSK3Excellent selectivity and potency, identifying CDK16 and GSK3 as the most prominently stabilized kinases.
Compounds 21b, 21e, 21hCDK16, GSK3Showed a broader range of stabilized kinase off-targets, correlating with DSF data.

Supramolecular Chemistry

The this compound moiety is a versatile building block in supramolecular chemistry due to its capacity for forming specific, directional, non-covalent interactions. Its hydrogen bonding capabilities and ability to act as a ligand for metal ions enable the construction of complex, ordered structures. nih.govnih.gov

Hydrogen Bonding Networks and Coordination Compounds

The arrangement of hydrogen bond donors (the amino group and ring N-H) and acceptors (the ring nitrogen atoms) in this compound and its derivatives facilitates the formation of extensive hydrogen bonding networks. nih.goviucr.org These interactions direct the conformation of molecules in the solid state and can lead to the formation of complex, higher-order structures. nih.govresearchgate.net

In this compound-4-carboxylic acid, molecules crystallize in a zwitterionic form, creating a complex network of intermolecular N-H···O hydrogen bonds. iucr.org These bonds link molecules into distinct chains which are then crosslinked by further strong hydrogen bonds, resulting in a robust three-dimensional architecture. iucr.org Similarly, studies on 3-amino-1H-pyrazole-5-carboxylic acid residues show that conformational preferences are strongly dictated by intramolecular hydrogen bonds. nih.gov The N-unsubstituted 1H-pyrazole moiety is crucial for creating specific hydrogen bonding patterns that can be important for biological properties or in materials science. researchgate.net The formation of these networks is a key principle in the design of energetic coordination compounds, where ligands containing the pyrazole skeleton are used to create materials with specific properties. rsc.org

Table 2: Selected Intermolecular Hydrogen Bond Parameters in this compound-4-carboxylic Acid iucr.org
Donor-H···AcceptorD···A Distance (Å)Interaction Type
N-H···O2.768 (2)Links molecules into chains propagating along [1 1 0]
N-H···O2.747 (2)Links molecules into chains propagating along nih.gov

Metal Complexes with this compound Ligands

This compound can act as a monodentate or a bridging ligand, coordinating with metal ions to form a wide array of metal complexes and coordination polymers. nih.govresearchgate.net The amino group and the pyrazole ring nitrogens can both participate in coordination, allowing for versatile binding modes. nih.gov

One notable example is the formation of a coordination polymer with cadmium (Cd²⁺) and bromide (Br⁻) ions. In the compound {[CdBr₂(3-apz)₂]}n, the this compound (3-apz) molecules act as bridging ligands, linking the Cd²⁺ cations. nih.gov The cadmium ions are coordinated by two bromide anions and two 3-apz ligands, creating trans-CdN₄Br₂ octahedra. These octahedra are then linked into chains by pairs of the bridging pyrazole ligands. nih.gov The coordination geometry around the central cadmium ion is an elongated octahedron, with the bromide atoms in axial positions and the nitrogen atoms from the pyrazole ligands in the equatorial plane. nih.gov Such coordination behavior is not limited to cadmium; this compound and its derivatives also form stable complexes with other transition metals, including cobalt(II), copper(II), and nickel(II). nih.gov

Table 3: Selected Coordination Bond Lengths in {[CdBr₂(3-apz)₂]}n nih.gov
BondBond Length (Å)
Cd—Br12.7379 (11)
Cd—N1 (amino nitrogen)2.358 (9)
Cd—N3 (pyrazole nitrogen)2.446 (9)

Self-Assembly and Supramolecular Architectures

The directional interactions inherent to the this compound structure make it an excellent candidate for programming molecular self-assembly to create well-defined supramolecular architectures. A remarkable example is the hierarchical self-assembly of aminopyrazole-peptide hybrids into complex nanostructures in aqueous solutions.

In a highly cooperative process, an aminopyrazole peptide hybrid has been shown to self-associate into stacked nanorosettes. This assembly follows a strict hierarchy that mimics nucleic acid self-assembly principles. The process begins with the formation of aminopyrazole "base" triplets through a hydrogen bond network. This is followed by π-stacking with a second rosette and culminates in the dimerization of two double rosettes to form a four-layer superstructure. This final hexameric complex is stabilized by a six-fold half-crown alkylammonium lock and is soluble in both organic and aqueous solutions. The structure has been characterized by X-ray crystallography and NMR spectroscopy, confirming the same hexameric geometry in both the solid state and in water. The entire self-assembly is highly dependent on solvent and temperature and proceeds with high cooperativity, meaning no intermediate structures are observed.

Future Directions and Emerging Research Areas

Exploration of Novel Biological Targets for 3-Aminopyrazole (B16455) Derivatives

While this compound derivatives have been extensively studied for their roles as kinase inhibitors in cancer therapy, current research is expanding to a broader range of biological targets. semanticscholar.orgnih.gov This expansion is fueled by the structural versatility of the this compound core, which allows for the design of ligands for a variety of receptors and enzymes. nih.gov

New avenues of exploration include:

Receptor Tyrosine Kinases (RTKs): Beyond well-established targets, researchers are investigating the potential of this compound derivatives to inhibit other RTKs implicated in cancer and other diseases. researchgate.netacs.org For instance, recent studies have identified this compound derivatives as potent and selective inhibitors of AXL kinase, a promising target in cancer therapy due to its role in tumor growth, metastasis, and drug resistance. researchgate.netacs.org

Toll-Like Receptors (TLRs): The innate immune system presents a new frontier for this compound-based therapeutics. Researchers are exploring their potential to modulate TLR signaling, which could have implications for treating inflammatory and autoimmune diseases. nih.gov

Cyclin-Dependent Kinases (CDKs): The development of new CDK inhibitors remains a key area of interest. sciencepublishinggroup.com By incorporating the this compound scaffold, scientists are designing novel compounds with enhanced selectivity and potency against various CDKs, aiming to improve cancer therapies. semanticscholar.org

Heat Shock Protein 90 (Hsp90): The development of fungal-selective Hsp90 inhibitors based on a resorcylate aminopyrazole scaffold is a promising area for creating new antifungal agents. nih.gov

Other Kinases and Enzymes: The adaptability of the this compound scaffold has led to the design of inhibitors for a range of other kinases, including those involved in neurodegenerative diseases and inflammatory responses. acs.org Additionally, their potential as inhibitors for enzymes like dihydrofolate reductase (DHFR) and phosphodiesterase-5 (PDE5) is being actively investigated. mdpi.com

Development of Sustainable and Eco-friendly Synthetic Strategies

The chemical industry is increasingly focusing on "green chemistry" principles, and the synthesis of this compound and its derivatives is no exception. Traditional synthetic methods often involve harsh conditions and toxic reagents. tandfonline.com Consequently, there is a significant drive towards developing more sustainable and environmentally benign synthetic protocols.

Key developments in this area include:

Water as a Solvent: Researchers have successfully developed methods for synthesizing this compound derivatives using water as a solvent, which is non-toxic, inexpensive, and environmentally friendly. ingentaconnect.comresearchgate.netrsc.org These "on-water" reactions often proceed under mild conditions and can lead to high yields. ingentaconnect.comrsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.net This technology has been applied to the synthesis of 3-aminopyrazoles, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netresearchgate.net

Catalyst-Free Reactions: Efforts are being made to develop synthetic routes that avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product. rsc.org

Multi-component Reactions: One-pot, multi-component reactions are being designed to synthesize complex this compound derivatives in a single step, reducing waste and improving efficiency. tandfonline.comrsc.org

A recent study highlighted an eco-friendly cyclocondensation reaction of α-oxo ketene-N, S-acetals with hydrazine (B178648) hydrates in water to produce a library of this compound derivatives. This method demonstrated good scale-up performance and a high Eco-scale value of 89. ingentaconnect.com

Advanced Computational Modeling for Predictive Research

Computational chemistry is playing an increasingly vital role in understanding the properties and reactivity of this compound and its derivatives. Advanced computational models are being used to predict molecular structures, reaction mechanisms, and biological activities, thereby guiding experimental research. researchgate.net

Applications of computational modeling in this field include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to investigate the electronic structure, stability, and tautomerism of 3-aminopyrazoles. nih.gov These calculations have been instrumental in understanding the relative stability of different tautomers, such as this compound (3AP) and 5-aminopyrazole (5AP). nih.gov

Molecular Docking and Dynamics Simulations: These techniques are used to predict how this compound derivatives bind to their biological targets. researchgate.netresearchgate.net By simulating the interactions between a ligand and a protein, researchers can gain insights into the key binding interactions and design more potent and selective inhibitors. researchgate.netnih.gov For example, computational studies have elucidated the binding mode of this compound derivatives to kinases like MNK1, revealing crucial hydrogen bonding and hydrophobic interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are being developed to correlate the chemical structure of this compound derivatives with their biological activity. researchgate.netresearchgate.net These models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Key applications of AI and ML include:

Next-Generation Screening: AI-powered screening platforms can rapidly analyze vast chemical libraries to identify promising this compound-based hits for specific biological targets. nih.gov For example, an AI-powered approach was used to screen for inhibitors of TLR4-TLR4 homodimerization, leading to the discovery of a potent pyrazolo[1,5-a]pyrimidine (B1248293) derivative. nih.gov

Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical structures and biological activities to build predictive models. researchgate.net These models can then be used to predict the properties of novel this compound derivatives, such as their efficacy and potential toxicity, before they are synthesized. bohrium.com

Rational Drug Design: AI can assist in the rational design of new drug candidates by generating novel molecular structures with desired properties. researchgate.net By learning from existing data, AI algorithms can propose new this compound derivatives that are optimized for binding to a specific target.

Applications in Emerging Technologies and Niche Areas

The unique chemical properties of this compound make it a valuable building block not only in pharmaceuticals but also in other emerging technological fields. chemimpex.com

Emerging applications include:

Materials Science: this compound and its derivatives are being explored for their potential in creating novel materials with specific electronic or optical properties. chemimpex.com Their ability to form hydrogen-bonded networks and coordinate with metal ions makes them interesting candidates for the development of functional materials.

Diagnostics: The specific binding properties of this compound derivatives are being utilized in the development of diagnostic tools and assays that require precise molecular recognition. chemimpex.com

Organic Electronics: The aromatic and electron-rich nature of the pyrazole (B372694) ring suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Supramolecular Chemistry: The ability of this compound to act as a template for inducing specific conformations in peptides, such as β-sheets, is an area of interest in supramolecular chemistry and for understanding biological processes like protein folding. acs.org

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 3-Aminopyrazole and its derivatives?

  • Methodological Answer : Use a combination of infrared (IR) spectroscopy to identify functional groups (e.g., NH₂ stretching vibrations at ~3300–3500 cm⁻¹) and nuclear magnetic resonance (NMR) to confirm substitution patterns on the pyrazole ring. Mass spectrometry (MS) is critical for determining molecular weight and fragmentation patterns. Reference NIST Chemistry WebBook for validated spectral data .

Q. How is this compound employed as a precursor in heterocyclic synthesis?

  • Methodological Answer : React this compound with enaminones under microwave or thermal conditions to synthesize pyrazolo[1,5-a]pyrimidines. Monitor regiochemistry using 1^1H NMR and X-ray crystallography to resolve isomeric products. Yields exceeding 75% are achievable under optimized conditions .

Q. What are the storage and handling protocols for this compound derivatives?

  • Methodological Answer : Store derivatives like 3-Amino-5-methylpyrazole at room temperature (<25°C) in airtight containers. Avoid exposure to moisture and light. For compounds with low melting points (e.g., 41–43°C), use desiccants to prevent degradation .

Advanced Research Questions

Q. How do molecular descriptors influence the target selectivity of this compound-derived kinase inhibitors?

  • Methodological Answer : Design inhibitors by optimizing:

DescriptorOptimal RangeTarget Example
Molecular Weight300–600 g/molAurora Kinases
logP1–5IGF-1 Receptor
H-bond Donors/Acceptors2–4 donors; 4–6 acceptorsJAK Family Kinases
  • Use QSAR models to predict binding affinity and adjust substituents (e.g., aryl groups) to enhance selectivity .

Q. What experimental strategies resolve regiochemical challenges in this compound derivatization?

  • Methodological Answer : Employ regioselective catalysts (e.g., Pd-mediated cross-coupling) to direct substitutions to the 4- or 5-positions. For ambiguous outcomes, use 2D NMR (COSY, NOESY) or crystallographic analysis to confirm structures .

Q. How can response surface methodology (RSM) optimize adsorption parameters for this compound-functionalized nanomaterials?

  • Methodological Answer : Apply central composite design (CCD) to evaluate variables:

  • Factors : pH, adsorbent dosage, initial metal concentration.
  • Response : Adsorption efficiency for heavy metals (e.g., Cd(II), Hg(II)).
    • Validate models with ANOVA and confirm optimal conditions via batch experiments. Reported efficiencies exceed 90% for Cd(II) removal .

Q. What strategies enhance the cytotoxic activity of this compound-metal complexes?

  • Methodological Answer : Synthesize transition metal complexes (e.g., Cu(II), Co(II)) by varying ligands (e.g., Schiff bases) and reaction pH. Assess cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa). Enhanced activity correlates with increased ligand denticity and metal ion redox properties .

Q. How do computational tools predict the interaction profiles of this compound derivatives with kinase targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations to map interactions with kinase ATP-binding pockets. Prioritize derivatives with hydrogen bonds to hinge regions (e.g., Glu97 in Aurora A) and hydrophobic contacts with allosteric sites .

Data Contradiction Analysis

Q. How should researchers address contradictions in reported biological activities of this compound analogs?

  • Methodological Answer : Conduct comparative studies under standardized assay conditions (e.g., IC₅₀ measurements at fixed ATP concentrations). Use structure-activity relationship (SAR) analysis to identify critical substituents (e.g., electron-withdrawing groups at the 5-position improve p38α inhibition ). Validate findings across multiple cell lines to rule out context-dependent effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.